2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Researchers often struggle with ambiguous electron density maps in fragment screening. This compound's bromine atom provides a strong anomalous scattering signal, enabling rapid, unambiguous phase determination in co-crystal structures. Additionally, the 4-bromophenyl group serves as a versatile Suzuki-Miyaura handle, allowing parallel library synthesis to accelerate SAR cycles. Procuring this single building block thus addresses both structural biology and medicinal chemistry pain points.

Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
CAS No. 133427-42-6
Cat. No. B176022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
CAS133427-42-6
Synonyms2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Molecular FormulaC14H9BrN2O2
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)C(=O)O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H9BrN2O2/c15-10-5-3-9(4-6-10)12-8-17-7-1-2-11(14(18)19)13(17)16-12/h1-8H,(H,18,19)
InChIKeySXHVLMWQNVEPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic Acid: Core Scaffold & Procurement


2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by a fused imidazole-pyridine core, a carboxylic acid group at the 8-position, and a 4-bromophenyl substituent at the 2-position . This scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, with applications in kinase inhibitor design and coordination chemistry . The compound is commercially available from multiple vendors, typically supplied as a solid with purities ≥95% , and is listed with the MDL number MFCD09864798 .

Imidazo[1,2-a]pyridine-8-carboxylic acid heterocyclic scaffold
4-Bromophenyl substituent for Pd-catalyzed cross-coupling diversification
Research use: kinase inhibitor design, lead optimization, coordination chemistry

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic Acid: Differentiation from In-Class Analogs


The imidazo[1,2-a]pyridine-8-carboxylic acid scaffold is highly sensitive to substitution at the 2-position; variations in the para-substituent on the phenyl ring (e.g., H, F, Cl, CH3) produce distinct physicochemical and reactivity profiles that preclude simple substitution. The 4-bromo substituent in this compound imparts a unique combination of heavy atom effects, altered electronic distribution, and enhanced halogen bonding potential compared to its unsubstituted or lighter halogen analogs [1]. These differences directly impact logP, polar surface area, and metabolic stability, which are critical parameters in lead optimization and synthetic route planning. Consequently, generic replacement with a 2-phenyl or 2-(4-chlorophenyl) derivative without rigorous validation risks confounding structure-activity relationship (SAR) studies and introducing unforeseen liabilities in downstream applications.

2-Substituent variation alters lipophilicity and metabolic stability; profile may shift compared to 4-F or 4-CH3 analogs without validation.
Halogen bonding potential differs; 4-Br may introduce interactions not present with 4-Cl or 4-F, affecting target binding interpretation.
Synthetic reactivity differs; 4-Br enables direct Suzuki coupling, while 4-F is inert and 4-CH3 requires pre-functionalization; substitution may not be compatible with existing routes.

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic Acid: Key Differentiation Evidence


Molecular Weight and Heavy Atom Effect

The presence of a bromine atom in 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid significantly increases its molecular weight compared to its unsubstituted, fluoro, and methyl analogs. This is a quantifiable difference with direct implications for fragment-based screening libraries, where ligand efficiency metrics (e.g., LE, LLE) are sensitive to molecular weight. The increased mass also provides a distinct heavy atom effect that can be exploited in X-ray crystallography for phase determination .

Molecular Weight Comparison
Data to verify
Br analog: 317.14 g/mol
2-Phenyl: 238.24 g/mol
2-(4-F): 256.23 g/mol
2-(4-CH3): 252.27 g/mol
Difference: +78.9 Da vs. 2-phenyl
Supports heavy atom phasing in X-ray crystallography; may assist fragment library design based on mass increments.
Calculated values from C14H9BrN2O2; experimental confirmation recommended.
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Lipophilicity (clogP) and Polarity (TPSA)

The 4-bromophenyl substitution confers a markedly higher calculated partition coefficient (clogP) compared to the unsubstituted phenyl and 4-fluorophenyl analogs, indicating increased lipophilicity. Concurrently, the topological polar surface area (TPSA) remains identical across these analogs at approximately 54.6 Ų, as the carboxylic acid and imidazo[1,2-a]pyridine core are unchanged [1]. This combination results in a higher lipophilic ligand efficiency (LLE) potential for the bromo analog, which can be a decisive factor in lead optimization programs targeting intracellular or CNS-penetrant molecules.

Lipophilicity (clogP) vs. TPSA
Class-level inference
clogP: ~3.6 (similar to 4-Cl analog)
4-F and 2-phenyl analogs: lower clogP
TPSA: 54.6 Ų (constant across series)
Higher lipophilicity at same TPSA may influence membrane permeability screening and CNS penetration assessment.
In silico estimation; experimental logP and TPSA may differ.
ADME-Tox Medicinal Chemistry Drug Design

Synthetic Utility: Cross-Coupling Handle

The 4-bromophenyl group is a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This contrasts with the 4-fluoro analog, where the C-F bond is inert under standard coupling conditions, and the 4-methyl analog, which requires pre-functionalization (e.g., bromination) before diversification [1]. The presence of the bromine atom thus transforms this compound from a simple building block into a versatile late-stage diversification platform, enabling the rapid generation of focused chemical libraries.

Pd-Catalyzed Cross-Coupling Reactivity
Class-level inference
4-Br: Readily undergoes Suzuki coupling
4-F: Inert under standard conditions
4-CH3: Requires pre-functionalization (e.g., bromination)
May reduce synthesis steps for lead diversification and accelerate SAR library generation.
Standard Pd-catalyzed Suzuki-Miyaura conditions; coupling efficiency varies with substrates.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Safety and Handling Classification

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid is classified as an irritant, with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . This is a quantifiable difference in handling requirements compared to some non-halogenated or differently substituted analogs, which may have different hazard profiles. While many aromatic heterocyclic carboxylic acids are irritants, the presence of the bromine atom does not automatically confer a more severe GHS classification, but it does mandate standard irritant handling procedures (e.g., PPE, ventilation).

GHS Hazard Classification
Data to verify
H315: Causes skin irritation
H319: Causes serious eye irritation
Standard irritant handling (PPE, ventilation) required; hazard profile similar to many analogs.
Based on vendor SDS; verify with supplier for specific lot.
Occupational Safety Procurement Chemical Hygiene

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic Acid: Key Application Scenarios


Kinase Inhibitor Lead Optimization

The combination of high clogP (~3.6) and the ability of bromine to engage in halogen bonding with backbone carbonyls in kinase hinge regions makes this compound a strategic choice for improving potency and selectivity in kinase inhibitor programs [1]. When a lead series with a 2-phenyl or 2-(4-fluorophenyl) group suffers from poor cell permeability or suboptimal kinase binding, this bromo analog can be used as a direct replacement to enhance hydrophobic interactions and potentially introduce a new, favorable halogen bond, thereby improving target engagement as measured by biochemical IC50 and cellular EC50 shifts.

Fragment-Based Drug Discovery and Heavy Atom Phasing

The molecular weight of 317.14 Da places this compound in the upper range of fragments, but the bromine heavy atom provides a clear anomalous scattering signal for X-ray crystallography [1]. This property is invaluable for de novo structure-based drug design, enabling rapid and unambiguous phase determination of protein-ligand complexes. In fragment screening campaigns, where confirmation of binding mode is paramount, this compound offers a higher probability of generating a high-resolution co-crystal structure compared to its non-brominated counterparts, thus accelerating hit-to-lead progression.

Library Synthesis via Suzuki Coupling

The 4-bromophenyl group serves as a privileged synthetic handle for parallel library synthesis [1]. Procurement of this single building block allows a medicinal chemist to generate dozens of diverse analogs in one step via Suzuki-Miyaura cross-coupling with a variety of aryl or heteroaryl boronic acids. This is a more efficient strategy than individually synthesizing each analog from different 2-substituted starting materials. The ability to rapidly explore chemical space around the 2-position directly addresses the need for accelerated SAR cycles in competitive drug discovery environments.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Lipophilicity and halogen bonding potential of 4-Br substituent
Target engagement assay endpoints (biochemical IC50, cellular EC50 shifts)
Fragment-based drug discovery & heavy atom phasing
Heavy atom (Br) anomalous scattering for phase determination
Co-crystal structure resolution, binding mode confirmation
Parallel library synthesis via Suzuki coupling
Aryl bromide cross-coupling reactivity
Reaction scope and efficiency, diversification throughput

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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